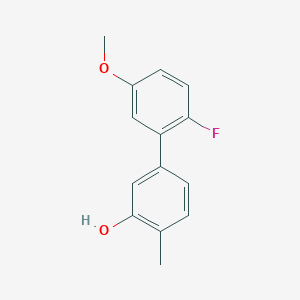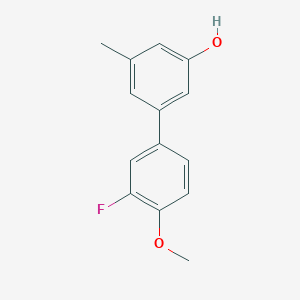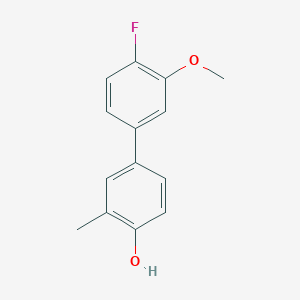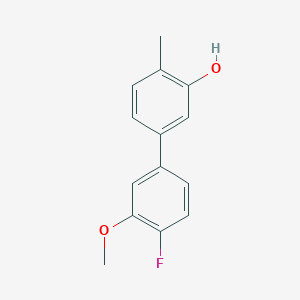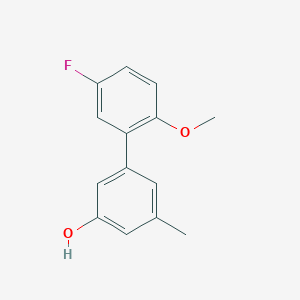
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is a chemical compound that has been used in scientific research for a variety of purposes. It is commonly used for its properties as a synthetic intermediate in organic synthesis and as a reagent for the preparation of various compounds. 5-CMP-2-MP has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the preparation of various compounds, such as 2-chloro-3-methylphenol, 4-chloro-2-methylphenol, and 3-chloro-2-methyl-4-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% is not entirely known. However, it is believed that the compound interacts with various biochemical pathways in the body. It is thought to interact with enzymes, hormones, and other molecules in the body, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been suggested that 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% may have an effect on the immune system, as well as on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to react with various compounds. However, there are also some limitations to using 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments. For example, the compound is not very stable and has a short shelf life. Additionally, the compound has not been extensively studied, so its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%. One potential direction is to further study the compound’s biochemical and physiological effects. Additionally, further research could be done to explore the compound’s potential uses in the synthesis of other compounds and in the study of various diseases and conditions. Additionally, further research could be done to explore the compound’s potential use in drug development. Finally, further research could be done to explore the compound’s potential use in the development of new technologies and materials.
Synthesemethoden
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% can be achieved through a variety of methods. One method involves the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of a base catalyst. This reaction produces 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% as a product. Other methods include the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of an acid catalyst, or the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of a Lewis acid.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(15)10(12)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUNLZKWYBIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683854 |
Source


|
| Record name | 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-41-7 |
Source


|
| Record name | 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

